molecular formula C17H21N3O B6647313 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one

1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one

Cat. No. B6647313
M. Wt: 283.37 g/mol
InChI Key: QVQYPMWQMGKKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one, also known as PQQP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. PQQP belongs to the class of quinoline-based compounds and is known for its unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in tumor growth and inflammation. 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one has been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one inhibits the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. Moreover, 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one in lab experiments is its high potency and selectivity towards cancer cells. Moreover, 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one and its potential applications in the treatment of various diseases. Moreover, the development of 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one analogs with improved solubility and bioavailability can lead to the discovery of more potent and selective anticancer agents.

Synthesis Methods

The synthesis of 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one involves the reaction of 2-chloroquinoline with 1-piperidinopropan-1-one in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one as a yellow solid with a high yield. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one has shown promising results in various scientific research applications. One of the most significant applications of 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one is in the field of medicinal chemistry. 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one has also shown anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

1-piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17(20-12-4-1-5-13-20)10-11-18-16-9-8-14-6-2-3-7-15(14)19-16/h2-3,6-9H,1,4-5,10-13H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQYPMWQMGKKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCNC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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